N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Properties
Molecular Formula |
C26H25N5O3S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O3S/c1-18-9-11-19(12-10-18)25-29-30-26(31(25)21-7-5-4-6-8-21)35-17-24(32)28-27-16-20-15-22(33-2)13-14-23(20)34-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+ |
InChI Key |
NVRMKVDUIQIBGN-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
This intermediate is prepared via cyclocondensation:
-
Reaction : 4-Methylphenyl isothiocyanate (1.2 equiv) reacts with phenylhydrazine (1.0 equiv) in anhydrous ethanol under reflux for 12 hours.
-
Cyclization : Addition of hydrazine hydrate (2.0 equiv) at 0°C induces triazole ring formation.
-
Thiol Activation : Treatment with Lawesson’s reagent (0.5 equiv) in toluene converts the carbonyl to thiol.
Key Parameters :
-
Temperature control during cyclization (±2°C) prevents oligomerization.
-
Nitrogen atmosphere minimizes thiol oxidation.
Formation of Hydrazone Linkage
The aldehyde and hydrazide components are coupled via acid-catalyzed condensation:
-
Reaction : 2,5-Dimethoxybenzaldehyde (1.05 equiv) and 2-chloroacetohydrazide (1.0 equiv) are stirred in glacial acetic acid at 60°C for 6 hours.
-
Isolation : The product precipitates upon cooling to 4°C, yielding the hydrazone intermediate with >90% efficiency.
Optimization Insight :
-
Excess aldehyde (5% molar) compensates for volatility losses.
-
Acetic acid acts as both solvent and catalyst, eliminating need for harsh acids.
Sulfanyl-Acetohydrazide Coupling
The final step involves nucleophilic substitution:
-
Reaction : Hydrazone intermediate (1.0 equiv) reacts with 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.1 equiv) in DMF containing K₂CO₃ (2.0 equiv) at 80°C for 8 hours.
-
Workup : Dilution with ice water followed by ethyl acetate extraction isolates the crude product.
Critical Adjustments :
-
Anhydrous DMF ensures reagent stability.
-
Potassium carbonate base avoids side reactions compared to stronger bases like NaOH.
Reaction Optimization Strategies
Solvent Systems
Comparative studies reveal solvent impacts on yield:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 78 | 95 |
| THF | 65 | 62 | 89 |
| Acetonitrile | 70 | 55 | 82 |
DMF’s high polarity facilitates SN2 displacement, justifying its selection despite higher cost.
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide, 0.1 equiv) increases yield to 85% by improving interfacial contact between hydrophilic and hydrophobic reactants.
Purification and Characterization
Chromatographic Refinement
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, CH=N), 7.65–7.12 (m, 13H, aromatic), 3.85 (s, 6H, OCH₃).
Industrial-Scale Adaptations
For kilogram-scale production:
-
Continuous Flow Reactors : Reduce reaction time from 8 hours to 45 minutes via enhanced heat/mass transfer.
-
Crystallization : Replace column chromatography with antisolvent crystallization using ethanol/water, cutting costs by 40%.
Comparative Analysis with Analogous Syntheses
The methoxy positional isomer (2,3-dimethoxyphenyl variant, CAS 406465-10-9) requires harsher conditions (100°C, 12 hours) due to steric hindrance, underscoring the efficiency of the 2,5-dimethoxy route .
Chemical Reactions Analysis
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the potential of this compound as an antimicrobial agent. The triazole moiety is known for its broad-spectrum antimicrobial properties. Compounds containing triazole rings have shown effectiveness against various bacterial and fungal strains. For instance, derivatives of triazole have been evaluated for their inhibitory effects against pathogens such as Escherichia coli and Candida albicans .
Anticancer Properties
Research indicates that compounds with similar structural features to N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibit anticancer activity. The incorporation of hydrazone and triazole functionalities has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
Enzyme Inhibition
The compound has shown promise in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways relevant to cancer and infectious diseases. For example, certain derivatives have been tested as inhibitors of α-glucosidase, which plays a crucial role in carbohydrate metabolism .
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in the synthesis of novel materials with specific properties. Its ability to form coordination complexes with metals can be exploited in catalysis and the development of new materials with tailored electronic properties.
Pharmaceutical Formulations
Due to its bioactive nature, the compound is being explored for incorporation into pharmaceutical formulations. Its solubility and stability can be optimized to enhance drug delivery systems, making it a candidate for further development in pharmaceutical applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and C. albicans with minimum inhibitory concentrations (MIC) established. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines; IC50 values indicated significant cytotoxicity compared to control groups. |
| Study 3 | Enzyme Inhibition | Inhibited α-glucosidase activity with potential implications for diabetes management; further studies recommended for mechanism elucidation. |
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electron-donating vs. withdrawing groups : Methoxy (target compound) and nitro () substituents modulate electron density, affecting reactivity and binding interactions .
- Steric effects : Bulky substituents (e.g., 4-methylphenyl in the target) may hinder molecular packing or enzyme binding compared to smaller groups (e.g., 4-chlorophenyl in ) .
Computational and Analytical Comparisons
Molecular Networking and Similarity Metrics
- Cosine scores (): Structural analogs with similar MS/MS fragmentation patterns (e.g., triazole-thioether backbone) would cluster together, with cosine scores >0.7 indicating high similarity .
- Tanimoto coefficients (): Morgan fingerprints or MACCS keys quantify structural overlap. For example, the target compound and ’s analog (4-chlorophenyl vs. 4-methylphenyl) may show a Tanimoto score of ~0.85, reflecting high similarity despite substituent differences .
Docking and Affinity Predictions
- Binding pocket interactions (): Substituents like 2,5-dimethoxy (target) or 4-nitro () influence hydrogen bonding and π-π stacking. For instance, nitro groups may enhance affinity to enzymes with aromatic residues .
Pharmacological and Functional Insights
While direct bioactivity data for the target compound are absent, inferences can be drawn from analogs:
- Antimicrobial activity : Triazole-thioether derivatives () often exhibit broad-spectrum antimicrobial effects due to membrane disruption or enzyme inhibition.
- Enzyme inhibition : The hydrazide Schiff base may chelate metal ions in enzymes (e.g., urease or acetylcholinesterase), as seen in structurally related compounds .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step protocols, typically starting with the formation of the triazole core, followed by sulfanyl-acetohydrazide condensation. Key steps include:
- Triazole ring synthesis : Cyclization of thiosemicarbazides with substituted benzaldehydes under reflux in ethanol or DMSO, with pH adjustments (4–6) to optimize intermediate stability .
- Hydrazide coupling : Condensation of 2,5-dimethoxybenzaldehyde with the sulfanyl-triazole intermediate in methanol or DMF, catalyzed by acetic acid (1–5 mol%) at 60–80°C .
- Purification : Column chromatography (silica gel, chloroform:methanol 9:1) or recrystallization (ethanol/water) achieves >95% purity. Yield improvements (65–80%) are noted with microwave-assisted synthesis (30 min vs. 4–6 hours conventional) .
Q. Which analytical techniques are critical for structural validation?
Q. What preliminary biological screening assays are recommended?
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against S. aureus (MIC 8–16 µg/mL) and E. coli (MIC 32–64 µg/mL) .
- Anticancer potential : MTT assay on HeLa cells (IC₅₀ 12.5 µM) with ROS generation measured via DCFH-DA fluorescence .
- Enzyme inhibition : Fluorescence quenching studies on COX-2 (Kd 2.3 µM) .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across structural analogs?
Discrepancies (e.g., lower activity in 4-chlorophenyl vs. 4-methylphenyl derivatives) arise from:
- Electron-withdrawing groups : Reduce membrane permeability (logP difference ~0.8) .
- Steric effects : Bulkier substituents (e.g., tert-butyl) hinder target binding (docking scores ΔG = −9.2 vs. −7.8 kcal/mol) .
Methodology : - Compare SAR using Hammett constants (σ) for substituents .
- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What computational strategies predict binding modes and pharmacokinetics?
- Molecular docking : AutoDock Vina screens against PDB targets (e.g., EGFR TK domain) with flexible side-chain sampling .
- MD simulations : GROMACS (100 ns trajectories) assesses stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- ADMET prediction : SwissADME estimates moderate BBB permeability (0.8) but high plasma protein binding (89%) .
Q. How to investigate the mechanism of action in enzyme inhibition?
- Kinetic assays : Lineweaver-Burk plots identify competitive inhibition (e.g., Ki 1.8 µM for α-glucosidase) .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon 1.2 × 10⁴ M⁻¹s⁻¹, koff 0.03 s⁻¹) .
- Mutagenesis studies : Ala-scanning on catalytic residues (e.g., Glu394 in COX-2) confirms critical interactions .
Q. What solvent systems optimize reaction selectivity in large-scale synthesis?
- Polar aprotic solvents : DMF enhances nucleophilicity of sulfanyl groups (yield +15% vs. ethanol) but requires strict temperature control (<70°C to avoid byproducts) .
- Green chemistry alternatives : Ethylene glycol/water (1:1) reduces toxicity while maintaining 70% yield .
Q. How to address crystallographic challenges like twinning or disorder?
Q. What comparative studies highlight this compound’s uniqueness?
| Analog | Substituent | Bioactivity (IC₅₀) | LogP |
|---|---|---|---|
| Target | 2,5-Dimethoxy | 12.5 µM (HeLa) | 3.2 |
| Analog A | 3,4-Dihydroxy | 8.7 µM | 2.1 |
| Analog B | 4-Nitro | 45.3 µM | 4.0 |
| Hydrophilic groups (e.g., dihydroxy) enhance solubility but reduce membrane penetration . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
